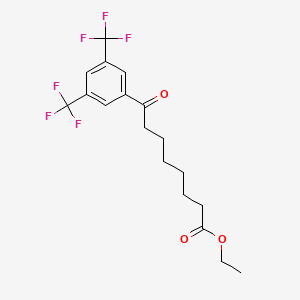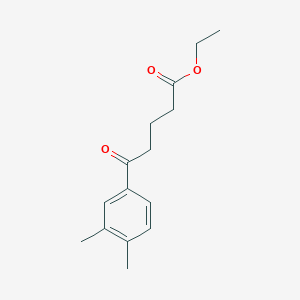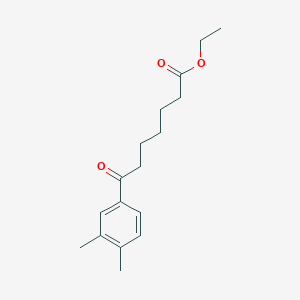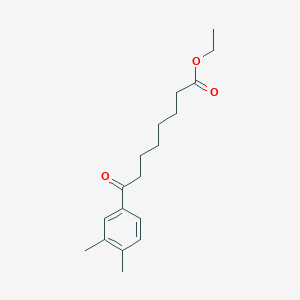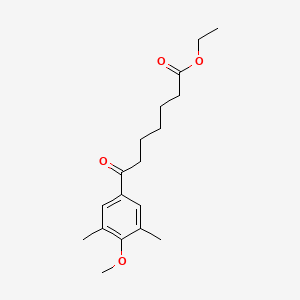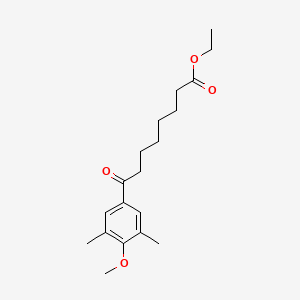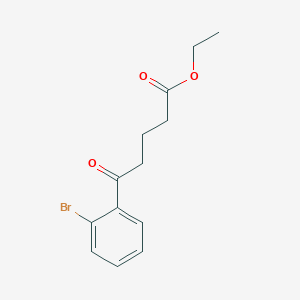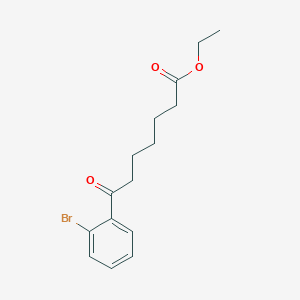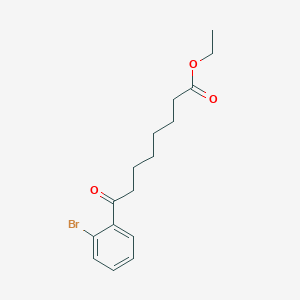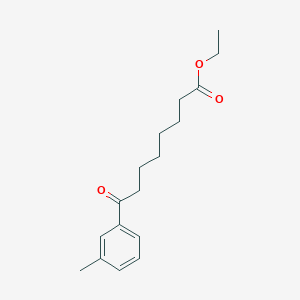
Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an octanoic acid chain, which is further substituted with a 4-isopropylphenyl group and a ketone functional group at the eighth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-isopropylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives with different substituents.
Scientific Research Applications
Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact pathways and targets can vary based on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Ethyl 8-oxooctanoate: Lacks the 4-isopropylphenyl group, making it less hydrophobic and potentially less active in certain applications.
8-(4-isopropylphenyl)-8-oxooctanoic acid: The acid form of the compound, which may have different solubility and reactivity properties.
Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Similar structure but with a methyl group instead of an isopropyl group, which can influence its steric and electronic properties.
Uniqueness: Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate is unique due to the presence of both the isopropylphenyl group and the ketone functional group, which confer specific chemical and physical properties that can be exploited in various applications. Its structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 8-oxo-8-(4-propan-2-ylphenyl)octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-4-22-19(21)10-8-6-5-7-9-18(20)17-13-11-16(12-14-17)15(2)3/h11-15H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVLJGKCWPEOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645763 |
Source


|
| Record name | Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-41-1 |
Source


|
| Record name | Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
